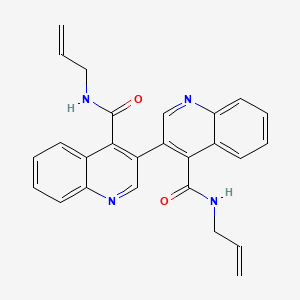![molecular formula C17H17IN2O2 B5171080 2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of benzamides and is commonly referred to as IBZI. IBZI is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. In
Mecanismo De Acción
IBZI exerts its effects by inhibiting the PKB/Akt pathway, which is a critical signaling pathway involved in various cellular processes. PKB/Akt is activated by phosphorylation and plays a crucial role in cell survival, proliferation, and metabolism. IBZI inhibits the activation of PKB/Akt by binding to the ATP-binding site of the kinase domain, leading to decreased phosphorylation and activation of downstream targets.
Biochemical and Physiological Effects
IBZI has been shown to exert various biochemical and physiological effects in cancer cells. IBZI inhibits cell proliferation and induces apoptosis in cancer cells by inhibiting the PKB/Akt pathway. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, IBZI has also been shown to induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBZI has several advantages for lab experiments. It is a potent and specific inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway in cancer cells. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs, making it a useful candidate for combination therapy. However, IBZI has some limitations for lab experiments. It may induce autophagy in some cancer cell lines, which may limit its efficacy as a single-agent therapy. Moreover, IBZI has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for IBZI research. First, further studies are needed to understand the pharmacokinetic properties of IBZI and its efficacy in vivo. Second, IBZI's potential as a combination therapy agent should be further explored, particularly in the context of chemotherapy drugs. Third, the mechanisms underlying IBZI-induced autophagy should be elucidated to determine whether this effect can be exploited for therapeutic purposes. Finally, IBZI's potential as a tool for studying the PKB/Akt pathway in non-cancer cells should be investigated.
Métodos De Síntesis
IBZI can be synthesized using a multistep process that involves the coupling of 4-iodobenzoic acid with isopropylamine, followed by the reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amide. The amide is then subjected to a reaction with thionyl chloride to form the corresponding acyl chloride, which is further reacted with N-isopropylaniline to yield IBZI.
Aplicaciones Científicas De Investigación
IBZI has been extensively studied for its potential applications in cancer research. The PKB/Akt pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. IBZI has been shown to inhibit the PKB/Akt pathway, leading to increased apoptosis and decreased cell proliferation in various cancer cell lines. Moreover, IBZI has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[(4-iodobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-11(2)19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDSOSPAFCLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-iodophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)


![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)



![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)
